molecular formula C9H18ClNO2 B8233848 tert-Butyl-(R)-pyrrolidine-3-carboxylate hydrochloride

tert-Butyl-(R)-pyrrolidine-3-carboxylate hydrochloride

Cat. No.: B8233848
M. Wt: 207.70 g/mol
InChI Key: VWUUCHCTXOIYMN-OGFXRTJISA-N
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Description

Tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride is an organic compound widely used in scientific research and laboratory experiments due to its unique properties. It is a white crystalline solid with a molecular formula of C9H18ClNO2. This compound is often used as a reagent for the synthesis of other compounds and as a catalyst for certain reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tert-Butyl-(R)-pyrrolidine-3-carboxylate hydrochloride typically involves the reaction of tert-butyl (3R)-pyrrolidine-3-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the use of anhydrous solvents and reagents to prevent any side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is carried out using large-scale reactors and automated systems to ensure consistency and purity. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent for the synthesis of other compounds and as a catalyst for certain reactions.

    Biology: Used in the synthesis of peptides and peptidomimetics.

    Medicine: Investigated for its potential use in drug development and as an enzyme inhibitor.

    Industry: Used in the synthesis of heterocyclic compounds and as a catalyst for the polymerization of vinyl monomers.

Mechanism of Action

The mechanism of action of tert-Butyl-(R)-pyrrolidine-3-carboxylate hydrochloride involves its role as a catalyst and ligand in coordination chemistry. It binds to metal ions and facilitates electron transfer in redox reactions. The compound also acts as a Lewis acid, accepting electrons from other molecules and participating in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (3R)-3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride
  • Tert-butyl (3R)-3-(morpholin-1-yl)pyrrolidine-1-carboxylate hydrochloride

Uniqueness

Tert-butyl (3R)-pyrrolidine-3-carboxylate hydrochloride is unique due to its specific structure and reactivity. It has a tert-butyl group that provides steric hindrance, making it less prone to certain side reactions. This compound is also highly stable and can be used in a wide range of reactions, making it a valuable reagent in synthetic chemistry .

Properties

IUPAC Name

tert-butyl (3R)-pyrrolidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)7-4-5-10-6-7;/h7,10H,4-6H2,1-3H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUUCHCTXOIYMN-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCNC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCNC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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